

# benchmarking the performance of Fullerene C76 in perovskite solar cells against C60

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FULLERENE C76

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## Fullerene C76 vs. C60 in Perovskite Solar Cells: A Performance Benchmark

In the rapidly advancing field of perovskite solar cells (PSCs), the choice of electron transport layer (ETL) is critical to achieving high power conversion efficiencies (PCE) and operational stability. Fullerenes and their derivatives have emerged as a leading class of materials for this purpose, with the ubiquitous buckminsterfullerene (C60) being the most common choice. This guide provides a comparative performance analysis of the less common, higher **fullerene C76** against the benchmark C60 as an ETL in perovskite solar cells.

Note: Direct, side-by-side experimental comparisons of C76 and C60 in perovskite solar cells are not readily available in published literature. Therefore, this guide utilizes data for Fullerene C70 as a close and structurally similar analogue for C76. The presented data is based on a study that directly compares the performance of spin-coated C60 and C70 as ETLs in a normal-type planar heterojunction perovskite solar cell architecture.<sup>[1]</sup>

## Performance Comparison

The following table summarizes the key photovoltaic performance parameters of perovskite solar cells fabricated with C60 and C70 as the electron transport layer. The data is extracted from a study by Seok, S. I., et al., and represents the performance of devices under standard simulated solar illumination (AM 1.5 G, 100 mW cm<sup>-2</sup>).<sup>[1]</sup>

Photovoltaic Parameter	Fullerene C60	Fullerene C70
Power Conversion Efficiency (PCE)	14.8%	11.7%
Open-Circuit Voltage (Voc)	0.99 V	0.97 V
Short-Circuit Current Density (Jsc)	23.0 mA cm <sup>-2</sup>	19.5 mA cm <sup>-2</sup>
Fill Factor (FF)	0.65	0.62

Based on this comparative data, devices utilizing C60 as the ETL demonstrated a superior power conversion efficiency. The higher PCE of the C60-based cells can be primarily attributed to a significantly higher short-circuit current density and a slightly better fill factor.<sup>[1]</sup> The lower Jsc in the C70-based devices is suggested to be due to higher absorption of incident light by the C70 layer itself, which reduces the amount of light reaching the perovskite absorber layer.<sup>[1]</sup>

## Experimental Protocols

The following sections detail the fabrication and characterization methods typically employed in the construction and evaluation of perovskite solar cells with fullerene-based electron transport layers.

### Device Fabrication

The fabrication of a normal-type planar heterojunction perovskite solar cell with a fullerene ETL generally follows these steps:

- Substrate Preparation:** Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the wettability of the subsequent layer.
- Hole Transport Layer (HTL) Deposition:** A compact layer of a hole-transporting material, such as TiO<sub>2</sub>, is deposited onto the FTO substrate. This is often achieved by spin-coating a

precursor solution followed by annealing at high temperatures (e.g., 500°C) to form a dense, crystalline film.

- **Perovskite Absorber Layer Deposition:** The methylammonium lead iodide (MAPbI<sub>3</sub>) perovskite layer is deposited on top of the HTL. A common method is a two-step spin-coating process. First, a lead iodide (PbI<sub>2</sub>) solution is spin-coated and dried. Subsequently, a methylammonium iodide (MAI) solution is spin-coated, followed by an annealing step (e.g., at 100°C) to facilitate the conversion to the perovskite crystal structure.
- **Electron Transport Layer (ETL) Deposition:** The fullerene layer (C60 or C70/C76) is then deposited onto the perovskite layer. This can be done through thermal evaporation in a high-vacuum chamber or by spin-coating a solution of the fullerene in a suitable solvent like chlorobenzene.<sup>[1]</sup>
- **Buffer Layer and Electrode Deposition:** A thin buffer layer, such as bathocuproine (BCP), is often thermally evaporated on top of the fullerene ETL to prevent damage to the underlying layers during the final electrode deposition. Finally, a metal contact, typically silver (Ag) or gold (Au), is deposited by thermal evaporation to complete the device.<sup>[1][2]</sup>

## Characterization Methods

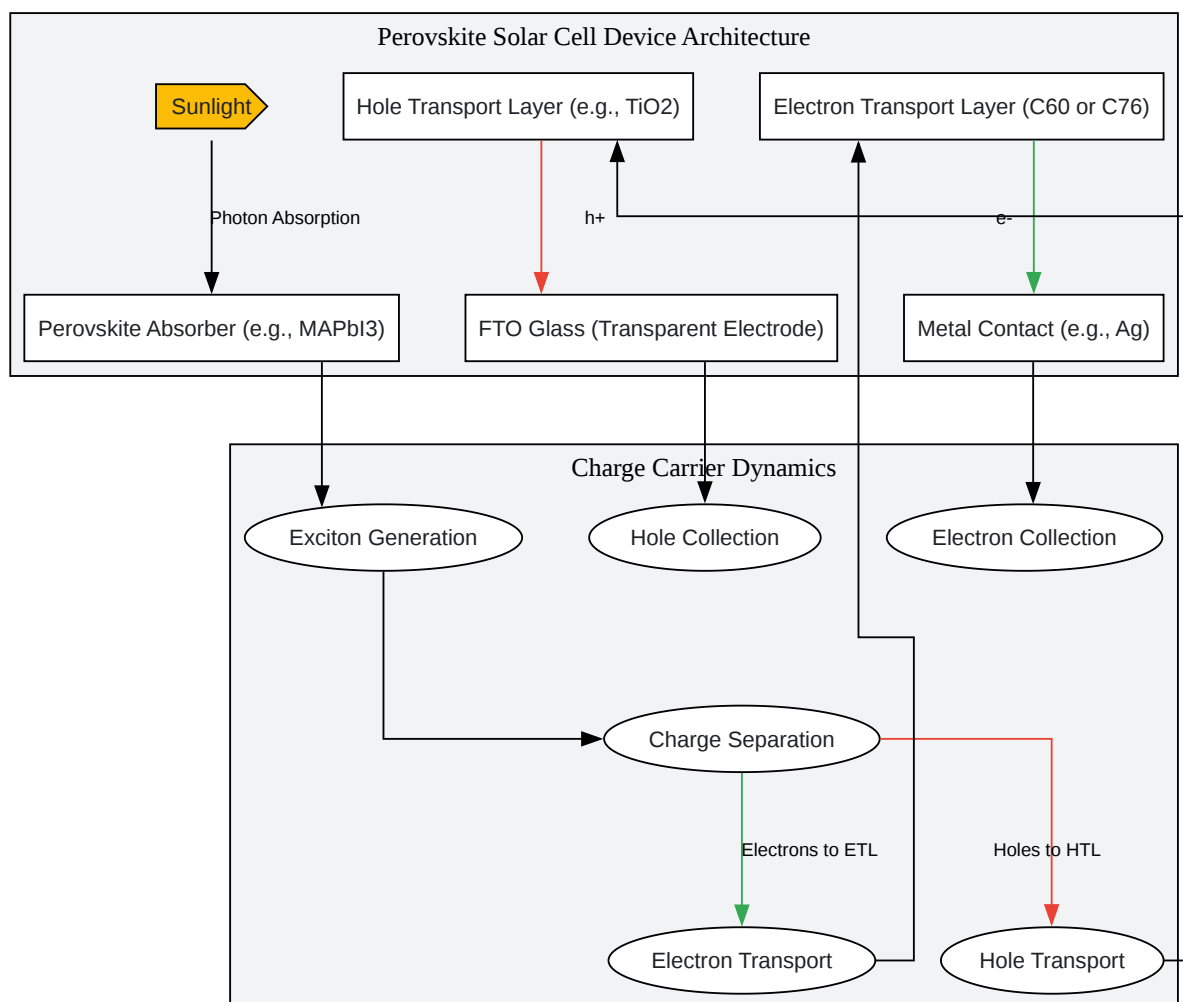
The performance of the fabricated perovskite solar cells is evaluated using a set of standard characterization techniques:

- **Current-Voltage (J-V) Measurement:** This is the primary method to determine the key photovoltaic parameters (PCE, Voc, Jsc, FF). The solar cell is illuminated by a solar simulator (e.g., AM 1.5G, 100 mW/cm<sup>2</sup>) and the current is measured as the voltage is swept across a defined range.<sup>[3][4]</sup>
- **External Quantum Efficiency (EQE) Measurement:** EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given wavelength. This provides insight into the spectral response of the device.
- **Scanning Electron Microscopy (SEM):** SEM is used to visualize the cross-section of the solar cell, allowing for the examination of the morphology and thickness of each layer.

- X-ray Diffraction (XRD): XRD is employed to confirm the crystalline structure of the perovskite layer and other crystalline components of the solar cell.
- UV-Visible Spectroscopy: This technique is used to measure the light absorption properties of the individual layers, including the perovskite and fullerene films.

## Signaling Pathways and Experimental Workflows

The operation of a perovskite solar cell with a fullerene ETL is governed by the generation, transport, and collection of charge carriers. The following diagram illustrates the fundamental workflow of this process.



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Caption: Workflow of charge generation and transport in a perovskite solar cell.

In summary, while direct comparative data for C76 is limited, the available information for the closely related C70 suggests that C60 currently offers superior performance as an electron transport layer in perovskite solar cells, primarily due to its lower light absorption, leading to a higher short-circuit current density. Further research directly comparing C76 and C60 would be beneficial to fully elucidate the potential of higher fullerenes in this application.

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- To cite this document: BenchChem. [benchmarking the performance of Fullerene C76 in perovskite solar cells against C60]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178498#benchmarking-the-performance-of-fullerene-c76-in-perovskite-solar-cells-against-c60>]

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